molecular formula C10H16N2 B1306021 3,4,5,6-Tetramethylbenzene-1,2-diamine CAS No. 67130-14-7

3,4,5,6-Tetramethylbenzene-1,2-diamine

Cat. No. B1306021
CAS RN: 67130-14-7
M. Wt: 164.25 g/mol
InChI Key: IIXBOEDONSWOCD-UHFFFAOYSA-N
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Description

3,4,5,6-Tetramethylbenzene-1,2-diamine is a chemical compound with the molecular formula C10H16N2 . It is used in various industrial applications .


Synthesis Analysis

An efficient method for the synthesis of new cyclophanes involves the condensation of 1,4-phenylenedimethanamine or 2,3,5,6-tetramethylbenzene-1,4-diamine with 2-substituted vinamidiniums . The cyclophane derivatives are obtained in good to excellent yields in the presence of acetic acid in refluxing acetonitrile after 15 hours .


Molecular Structure Analysis

The molecular structure of 3,4,5,6-Tetramethylbenzene-1,2-diamine consists of a benzene ring with two amino groups and four methyl groups attached . The molecular weight is 164.24700 .


Physical And Chemical Properties Analysis

3,4,5,6-Tetramethylbenzene-1,2-diamine has a density of 1.032g/cm3 and a boiling point of 309.3ºC at 760 mmHg . The exact mass is 164.13100 and the LogP value is 3.24700 . The compound does not have a specified melting point .

Safety and Hazards

The safety data sheet for 3,4,5,6-Tetramethylbenzene-1,2-diamine suggests that it should be handled with care to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . In case of contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

3,4,5,6-tetramethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-5-6(2)8(4)10(12)9(11)7(5)3/h11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXBOEDONSWOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)N)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380262
Record name 3,4,5,6-tetramethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-Tetramethylbenzene-1,2-diamine

CAS RN

67130-14-7
Record name 3,4,5,6-tetramethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does the methylation of the aromatic ring in N,N'-dialkanoylbenzene-1,2-diamines influence their mesomorphic behavior?

A1: The research by [] demonstrates that methylation of the aromatic ring in N,N'-dialkanoylbenzene-1,2-diamines significantly impacts their liquid crystal properties. While both dimethyl and tetramethyl derivatives exhibit mesomorphism, their thermal behavior differs. Dimethyl compounds with heptanoyl to hexadecanoyl groups show metastable mesophases at relatively low temperatures (below 111°C). In contrast, the 3,4,5,6-tetramethyl derivatives with propionyl to hexadecanoyl groups form stable hexagonal columnar mesophases, but these appear at much higher temperatures, mostly above 200°C []. This suggests that the additional methyl groups in the tetramethyl derivatives contribute to a more stable molecular packing arrangement at elevated temperatures, leading to stable mesophase formation.

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